4-(3-Bromopropyl)-1H-pyrazole
Overview
Description
“4-(3-Bromopropyl)-1H-pyrazole” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “4-(3-Bromopropyl)” part suggests that a bromopropyl group is attached to the 4th position of the pyrazole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromopropyl)-1H-pyrazole” would depend on its specific structure. Similar compounds often have properties like being soluble in alcohol, ether, chloroform, carbon tetrachloride, and carbon disulfide .Scientific Research Applications
Organic Synthesis and Catalysis
Pyrazoles are crucial heteroarenes in pharmaceuticals and protein ligands. The work by Goikhman, Jacques, and Sames (2009) introduces a catalytic intermolecular C-H arylation of SEM-protected pyrazoles, facilitating a novel approach to synthesize complex arylated pyrazoles. This method allows for direct attachment of new arene rings to the pyrazole nucleus, offering a versatile pathway for creating structurally diverse molecules (Goikhman, Jacques, & Sames, 2009).
Material Science
The study by Sharma et al. (2013) on Palladium(II) complexes of pyrazolated thio/selenoethers illustrates their potential in catalyzing Suzuki-Miyaura coupling, a pivotal reaction in material science. Moreover, these complexes serve as precursors for Pd4Se and PdSe nano-particles, highlighting the role of 4-(3-Bromopropyl)-1H-pyrazole in developing new materials with specific catalytic and electronic properties (Sharma et al., 2013).
Fluorescence and Electroluminescence
Willy and Müller (2011) describe the synthesis of 1,3,4,5-tetrasubstituted pyrazoles showing intense blue fluorescence and high quantum yields, achieved through a microwave-assisted process. This highlights the use of pyrazole derivatives in creating compounds with potential applications in optoelectronics and as fluorescent markers (Willy & Müller, 2011).
Anticancer Research
The development of iridium(III) complexes based on pyrazole-appended quinoline-based BODIPY by Paitandi et al. (2017) showcases the anticancer activity of such complexes, indicating the potential of pyrazole derivatives in therapeutic applications. Their study demonstrates these complexes' ability to induce apoptosis in cancer cells, offering a pathway to novel anticancer drugs (Paitandi et al., 2017).
Heterocyclic Chemistry
Franssen, Boven, and Plas (1987) explored the enzymatic halogenation of pyrazoles, including derivatives like 4-bromopyrazole, revealing the synthesis of chlorinated derivatives. This process highlights the versatility of pyrazoles in chemical transformations and the synthesis of novel heterocyclic compounds with potential biological activity (Franssen, Boven, & Plas, 1987).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromopropyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMDWPVXJQNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306965 | |
Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropyl)-1H-pyrazole | |
CAS RN |
82100-00-3 | |
Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82100-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromopropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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